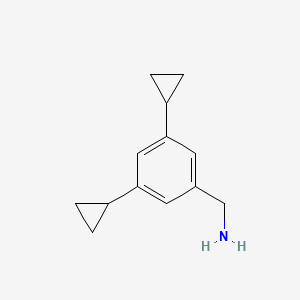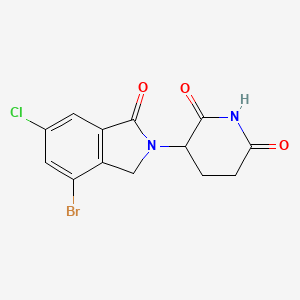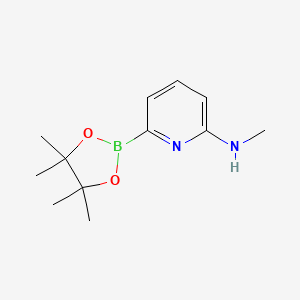
(4-(2-Methyloxazol-4-yl)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(2-Methyloxazol-4-yl)phenyl)methanol: is an organic compound with the molecular formula C11H11NO2 It consists of a phenyl ring substituted with a methanol group and a 2-methyloxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methyloxazol-4-yl)phenyl)methanol typically involves the reaction of 4-bromobenzyl alcohol with 2-methyloxazole under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the final product.
化学反応の分析
Types of Reactions
(4-(2-Methyloxazol-4-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Formation of (4-(2-Methyloxazol-4-yl)phenyl)aldehyde or (4-(2-Methyloxazol-4-yl)phenyl)carboxylic acid.
Reduction: Formation of (4-(2-Methyloxazol-4-yl)phenyl)methane.
Substitution: Formation of substituted derivatives like 4-nitro-(2-methyloxazol-4-yl)phenylmethanol or 4-bromo-(2-methyloxazol-4-yl)phenylmethanol.
科学的研究の応用
(4-(2-Methyloxazol-4-yl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and as a building block for advanced materials.
作用機序
The mechanism by which (4-(2-Methyloxazol-4-yl)phenyl)methanol exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The oxazole ring and phenyl group contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(4-(2-Methyloxazol-4-yl)benzenesulfonamide: This compound has a similar oxazole ring but differs in the substituent on the phenyl ring.
(4-(2-Methyloxazol-4-yl)phenyl)propanoic acid: Another compound with a similar core structure but with a propanoic acid group instead of methanol.
Uniqueness
(4-(2-Methyloxazol-4-yl)phenyl)methanol is unique due to the presence of the methanol group, which imparts different chemical reactivity and potential biological activity compared to its analogs. The methanol group can participate in hydrogen bonding and other interactions, influencing the compound’s properties and applications.
特性
分子式 |
C11H11NO2 |
|---|---|
分子量 |
189.21 g/mol |
IUPAC名 |
[4-(2-methyl-1,3-oxazol-4-yl)phenyl]methanol |
InChI |
InChI=1S/C11H11NO2/c1-8-12-11(7-14-8)10-4-2-9(6-13)3-5-10/h2-5,7,13H,6H2,1H3 |
InChIキー |
MESKDSQSFXBOQC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(Difluoromethoxy)imidazo[1,2-a]pyridine](/img/structure/B13920581.png)
![6-Bromopyrazolo[1,5-a]pyridine-3,4-dicarboxylic acid](/img/structure/B13920584.png)
![(8aR)-2-benzyl-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13920590.png)


![Ethyl 8-bromo-5-(methylsulfinyl)imidazo[1,5-c]pyrimidine-1-carboxylate](/img/structure/B13920607.png)

![6,6-Dimethoxy-2-azaspiro[3.3]heptane;hemi(oxalic acid)](/img/structure/B13920625.png)




![O2-Tert-butyl O5-methyl exo-2-azabicyclo[2.1.1]hexane-2,5-dicarboxylate](/img/structure/B13920646.png)

